Chloro-PEG2-Boc
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Overview
Description
Chloro-PEG2-Boc, also known as tert-butyl 2-[2-(2-chloroethoxy)ethoxy]acetate, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system. This compound is particularly valuable in medicinal chemistry and drug discovery due to its role in facilitating the selective degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-PEG2-Boc typically involves the reaction of 2-(2-chloroethoxy)ethanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Chloro-PEG2-Boc undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Major Products Formed
Nucleophilic substitution: The major products are PEG-based linkers with various functional groups, depending on the nucleophile used.
Deprotection: The major product is the free acid form of the PEG linker.
Scientific Research Applications
Chloro-PEG2-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into cellular processes and disease mechanisms.
Medicine: PROTACs have therapeutic potential for treating diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders.
Mechanism of Action
Chloro-PEG2-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making PROTACs powerful tools for studying and modulating protein function .
Comparison with Similar Compounds
Similar Compounds
Chloro-PEG3-Boc: Similar to Chloro-PEG2-Boc but with an additional ethylene glycol unit, providing a longer linker.
Chloro-PEG4-Boc: Contains two additional ethylene glycol units, further extending the linker length.
Fmoc-PEG2-Boc: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the chloro group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its optimal linker length, which provides a balance between flexibility and stability in PROTAC synthesis. Its chloro group allows for versatile nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-chloroethoxy)ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVGSLYPJXDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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